molecular formula C18H31N7O5 B1667191 BMS-262084 CAS No. 253174-92-4

BMS-262084

Cat. No.: B1667191
CAS No.: 253174-92-4
M. Wt: 425.5 g/mol
InChI Key: MFTQITSPGQORDA-NEPJUHHUSA-N
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Description

BMS-262084 is a small-molecule inhibitor that targets factor XIa, a key enzyme in the coagulation cascade. This compound is characterized by its 4-carboxy-2-azetidinone structure and is known for its irreversible inhibition of factor XIa. This compound has shown significant potential in antithrombotic therapy due to its selectivity and efficacy .

Preparation Methods

The synthesis of BMS-262084 involves several key steps. The compound is typically synthesized through the esterification of a precursor molecule with sodium bicarbonate, tetrabutylammonium iodide, and benzyl bromide in dimethylformamide. This reaction yields a benzyl ester, which is then condensed with N-tert-butylpiperazine-1-carboxamide and phosgene in the presence of triethylamine in toluene to produce the protected precursor . The final product is obtained after deprotection and purification steps.

Chemical Reactions Analysis

BMS-262084 undergoes various chemical reactions, primarily involving its interaction with factor XIa. The compound exhibits irreversible inhibition of factor XIa by forming a covalent bond with the enzyme’s active site. This inhibition is highly selective, with this compound showing more than 70-fold selectivity for human factor XIa over other proteases such as tryptase, trypsin, urokinase, plasma kallikrein, plasmin, thrombin, and factor IXa . The major product of this reaction is the inactivated factor XIa-BMS-262084 complex.

Mechanism of Action

BMS-262084 exerts its effects by irreversibly inhibiting factor XIa, an enzyme involved in the intrinsic pathway of the coagulation cascade. The compound binds covalently to the active site of factor XIa, preventing the enzyme from catalyzing the conversion of factor XI to factor XIa. This inhibition disrupts the amplification of the coagulation cascade, thereby reducing thrombus formation . This compound also inhibits human tryptase, although with lower potency compared to factor XIa .

Properties

IUPAC Name

(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTQITSPGQORDA-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253174-92-4
Record name BMS-262084
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253174924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-262084
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IR71971G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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